Decahydro-quinolin-4-ol
CAS No.: 49788-04-7
Cat. No.: VC6495013
Molecular Formula: C9H17NO
Molecular Weight: 155.241
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49788-04-7 |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.241 |
| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol |
| Standard InChI | InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2 |
| Standard InChI Key | MLQARXBFLAEGNM-UHFFFAOYSA-N |
| SMILES | C1CCC2C(C1)C(CCN2)O |
Introduction
Chemical Identity and Structural Characteristics
Decahydro-quinolin-4-ol hydrochloride is a white crystalline solid with a molecular formula of C₉H₁₈ClNO. The compound’s structure consists of a decahydroquinoline backbone—a bicyclic system comprising a benzene ring fused to a piperidine ring—substituted with a hydroxyl group at position 4. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for biological applications. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 191.7 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard conditions |
The three-dimensional conformation of the molecule, analyzed via molecular modeling, reveals a rigid bicyclic framework with the hydroxyl group positioned equatorially, facilitating interactions with biological targets.
Biological Activity and Applications
Antimicrobial Properties
Decahydro-quinolin-4-ol exhibits growth-inhibitory effects against intestinal bacteria, likely due to its ability to disrupt microbial cell membranes or interfere with DNA gyrase activity—a mechanism shared by fluoroquinolone antibiotics. Comparative studies with 4-hydroxyquinoline (CAS 611-36-9), a structurally simpler analog, show that saturation of the quinoline ring enhances stability and bioavailability, potentially reducing resistance development .
Photostabilization
Like 4-hydroxyquinoline, decahydro-quinolin-4-ol may act as a sacrificial scavenger of photogenerated oxygen species, preventing degradation of light-sensitive compounds such as riboflavin . This property could be exploited in pharmaceutical formulations requiring UV protection.
Chemical Reactivity and Derivative Development
The compound’s hydroxyl group and saturated ring system enable diverse chemical modifications:
-
Alkylation/Acylation: Introducing alkyl or acyl groups at the hydroxyl position to enhance lipophilicity and membrane permeability.
-
Complexation with Metals: Formation of coordination complexes with transition metals (e.g., Fe³⁺, Cu²⁺) for catalytic or therapeutic applications .
A notable derivative, 4-phenyl-decahydro-quinolin-4-ol (CID 23724402), incorporates a phenyl group at position 4, increasing steric bulk and altering interaction profiles with biological targets .
Future Research Directions
-
Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles in model organisms.
-
Structure-Activity Relationships (SAR): Systematically modify the decahydroquinoline scaffold to optimize bioactivity.
-
Target Identification: Use proteomics and crystallography to elucidate molecular targets in pathogens or cancer cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume